3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-fluoroaniline with a suitable diketone, followed by cyclization to form the dihydropyrazinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution can produce a variety of substituted derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another compound with a fluorophenyl group, used in similar research applications.
3-Fluoroamphetamine: A stimulant with a fluorophenyl group, known for its psychoactive properties.
Uniqueness
3-(3-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific structural features, such as the combination of a fluorophenyl group and a dihydropyrazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9FN2O |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H9FN2O/c1-7-6-13-10(11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,14,15) |
InChI Key |
ZMAWMZNOWMLUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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